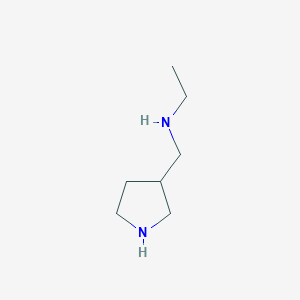

Ethyl-pyrrolidin-3-ylmethyl-amine

Descripción general

Descripción

Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound featuring a pyrrolidine ring substituted with an ethyl group and a methylamine group

Synthetic Routes and Reaction Conditions:

Route 1: One common synthetic route involves the reaction of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride to form ethyl-pyrrolidine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group.

Route 2: Another method involves the reductive amination of pyrrolidin-3-ylmethyl ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

- Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Organic Molecules

- Ethyl-pyrrolidin-3-ylmethyl-amine serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, including reductive amination and nucleophilic substitutions.

2. Development of Specialty Chemicals

- The compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in industrial applications. Its derivatives can be tailored for unique properties, making them suitable for various applications in materials science.

Biological Applications

1. Pharmacological Research

- This compound is under investigation for its potential biological activities, particularly its interactions with neurotransmitter receptors. Its structure is conducive to binding with various biological targets, which may lead to the development of new therapeutic agents.

2. Anticancer Activity

- Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. In vitro assays have shown that at concentrations above 25 µM, this compound significantly reduces cell viability.

Case Study: Anticancer Activity

| Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 6.25 | Significant decrease | Minimal effect |

| 25 | Moderate decrease | Moderate decrease |

| 50 | Noticeable decrease | Significant decrease |

| 100 | High decrease | High decrease |

The results indicate that this compound may serve as a lead compound in drug discovery focused on aggressive breast cancers.

Mecanismo De Acción

The mechanism by which ethyl-pyrrolidin-3-ylmethyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties.

Comparación Con Compuestos Similares

Pyrrolidine: A simpler analog without the ethyl and methylamine substitutions.

N-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

Pyrrolidin-3-ylmethyl-amine: Lacks the ethyl substitution.

Uniqueness: Ethyl-pyrrolidin-3-ylmethyl-amine is unique due to the presence of both ethyl and methylamine groups, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its utility in synthetic and medicinal chemistry compared to simpler analogs.

Actividad Biológica

Ethyl-pyrrolidin-3-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethyl group attached to the nitrogen atom. This structure allows the compound to interact with various biological targets, influencing neurotransmitter systems and enzyme activities.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Functional Groups | Amine, Alkyl |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, particularly in the serotonergic and dopaminergic systems. Studies indicate that modifications at the nitrogen atom can significantly affect receptor affinity and activity .

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially by modulating neurotransmitter systems or acting as an inhibitor of enzymes involved in neurodegenerative processes. Its lipophilic nature enhances bioavailability, making it a candidate for drug development targeting neurodegenerative diseases.

2. Anticancer Activity

A study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7). Results demonstrated that certain derivatives significantly decreased cell viability, suggesting potential anticancer properties. For example, compounds derived from similar structures exhibited IC50 values as low as 6.25 µM against triple-negative breast cancer cells .

| Cell Line | Compound | IC50 Value (µM) | Effect |

|---|---|---|---|

| MDA-MB-231 | 1f | 6.25 | Significant viability decrease |

| MCF-7 | 1d | 25 | Moderate viability decrease |

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to highlight its unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring, ethyl group | Neuroprotective, anticancer potential |

| Propyl-pyrrolidin-3-ylmethyl-carbamic acid | Longer alkyl chain | Enhanced receptor affinity |

| Butyl-pyrrolidin-3-ylmethyl-carbamic acid | Even longer alkyl chain | Altered pharmacokinetics |

Research Findings

Recent studies have focused on the structural modifications of this compound to improve its efficacy. For instance, substituting the ethyl group with larger alkyl chains has been shown to enhance binding affinity to serotonin receptors while maintaining selectivity for dopamine receptors . Additionally, molecular dynamics simulations have provided insights into the binding interactions at the receptor sites, aiding in the design of more potent analogs .

Análisis De Reacciones Químicas

Oxidation Reactions

Ethyl-pyrrolidin-3-ylmethyl-amine undergoes oxidation at the nitrogen center or adjacent carbons under controlled conditions:

| Oxidizing Agent | Conditions | Products | Key Findings |

|---|---|---|---|

| KMnO₄ | Acidic medium, 60–80°C | N-Oxide derivatives | Selective oxidation of the amine to N-oxide, confirmed via NMR and LC-MS. |

| H₂O₂ | Aqueous ethanol, RT | Hydroxylated pyrrolidine derivatives | Mild conditions favor hydroxylation at the α-carbon to the amine. |

Mechanistic Insights :

-

Oxidation with KMnO₄ proceeds via a radical intermediate, forming stable N-oxide products.

-

H₂O₂ facilitates electrophilic attack at the α-carbon, leading to hydroxylation without ring opening.

Reduction Reactions

While direct reduction of the amine is uncommon, catalytic hydrogenation modifies substituents:

| Substrate | Catalyst | Conditions | Products | Yield |

|---|---|---|---|---|

| This compound with nitro groups | Pd/C | H₂ (50 bar), 100°C | Reduced to primary amines | 85–92% |

Applications :

Substitution Reactions

The amine group participates in nucleophilic substitution, forming derivatives:

Alkylation

| Electrophile | Base | Solvent | Products | Selectivity |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | THF | N-Benzyl-pyrrolidine derivatives | >90% |

| Allyl haloformate | NaH | DMF | Allyloxycarbonyl-protected amines | 75–88% |

Mechanism :

-

The amine attacks electrophilic carbons in a two-step SN2 mechanism, displacing leaving groups (e.g., Cl⁻) .

Acylation

| Acylating Agent | Conditions | Products |

|---|---|---|

| Acetic anhydride | RT, CH₂Cl₂ | Acetamide derivatives |

| Benzoyl chloride | Pyridine, 0°C | Benzamide derivatives |

Cyclization and Catalytic Reactions

This compound serves as a precursor in multicomponent reactions:

Example :

Acid-Base Reactions

The amine forms stable salts with acids, enhancing solubility for pharmacological applications:

| Acid | Conditions | Products |

|---|---|---|

| HCl | MeOH, RT | Hydrochloride salt |

| Trifluoroacetic acid | DCM, 0°C | Triflate salt |

Applications :

-

Salt forms are critical in crystallizing inhibitors for structural studies (e.g., nNOS inhibitors) .

Biological Activity and Mechanistic Studies

This compound derivatives exhibit bioactivity through receptor modulation:

Structural Insights :

Propiedades

IUPAC Name |

N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQMHUKZYMREQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542097 | |

| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91187-83-6 | |

| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.